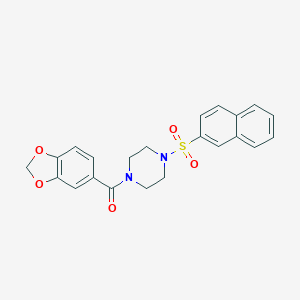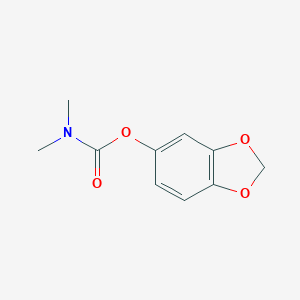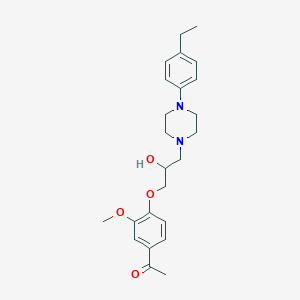
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. It has also been found to modulate the levels of various neurotransmitters such as dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective derivatives of this compound for use as antimicrobial agents. Additionally, the mechanism of action of this compound can be further elucidated through various biochemical and physiological studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, potential therapeutic applications, and various biochemical and physiological effects make it an important compound for further study. However, its potential toxicity should be taken into consideration when handling this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This synthesis method has been well-established and has been used in various research studies.
Applications De Recherche Scientifique
2-(4-acetyl-1-piperazinyl)-N-(5-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-11-3-4-13(16)9-14(11)17-15(21)10-18-5-7-19(8-6-18)12(2)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQACVDEQMRAMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





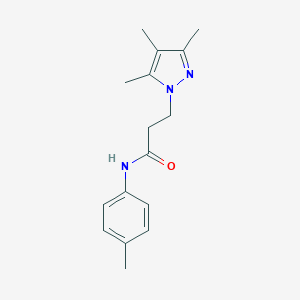
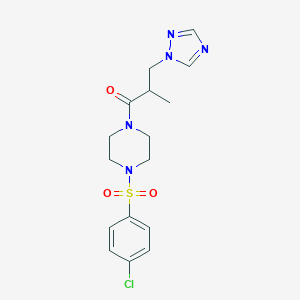

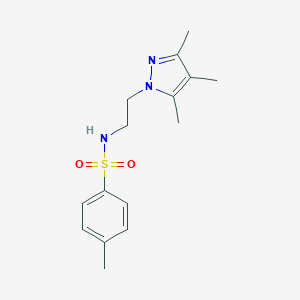
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)

![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)
